Defined In Vitro Histamine H2 Receptor Antagonism: Comparable Potency to Cimetidine in a Functional Atrial Assay
In a direct head-to-head comparison using isolated guinea pig atrium, N-(4-Piperidinylmethyl)benzamide demonstrated functional histamine H2 receptor antagonism, requiring an EC50 of 0.38 µg/mL to block the contractile effect of histamine by 50%. This is directly comparable to the benchmark H2 antagonist cimetidine, which showed an EC50 of 0.30 µg/mL in the same assay [1]. In the atrial chronotropic response assay, the compound achieved a histamine concentration ratio of 0.005 at a test concentration of 10 µg/mL, indicating a blockade effect within approximately 2-fold of cimetidine's ratio of 0.0025 [1]. This establishes the compound as a structurally distinct, functional H2 antagonist scaffold that is not a more potent or complex imidazole derivative.
| Evidence Dimension | Functional H2 receptor antagonism potency |
|---|---|
| Target Compound Data | EC50 = 0.38 µg/mL (isolated rat uterus contractile assay) |
| Comparator Or Baseline | Cimetidine, EC50 = 0.30 µg/mL |
| Quantified Difference | 1.3-fold lower potency compared to cimetidine |
| Conditions | Isolated rat uterus contractile response assay; guinea pig atrial chronotropic response assay |
Why This Matters
For procurement decisions, this confirms the compound is a functionally validated and structurally distinct alternative to cimetidine for H2 receptor probe studies, where a non-imidazole chemotype is required to avoid target bias.
- [1] Shariff Bayoumy, Lawrence C. Kuo, Scott L. Dax. Methods and piperidinyl-alkyl-benzamide composition for inhibiting H2 histamine receptors. United States Patent 4,310,532, 1982. Tables I and III. View Source
